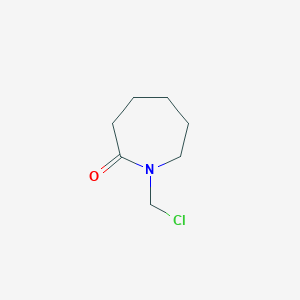
2H-Azepin-2-one, 1-(chloromethyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is a cyclic amide with a chloromethyl substituent. This compound belongs to the class of lactams, which are cyclic amides derived from amino acids. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce oxides or hydroxylated products.
Wissenschaftliche Forschungsanwendungen
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This can result in changes in cellular functions and pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-ε-caprolactam
- Hexahydro-1-methyl-2H-azepin-2-one
- N-Methylcaprolactam
Uniqueness
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds, which may lack this functional group and, consequently, have different chemical properties and applications.
Eigenschaften
CAS-Nummer |
57753-82-9 |
|---|---|
Molekularformel |
C7H12ClNO |
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
1-(chloromethyl)azepan-2-one |
InChI |
InChI=1S/C7H12ClNO/c8-6-9-5-3-1-2-4-7(9)10/h1-6H2 |
InChI-Schlüssel |
AYEOFPZPAQRMNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















